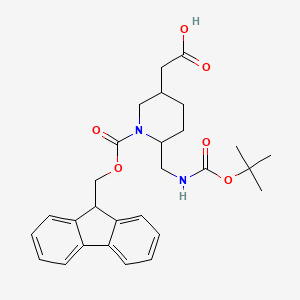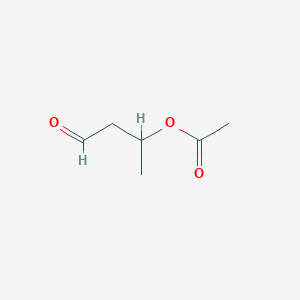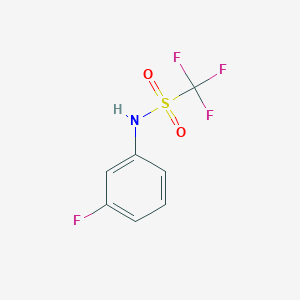
2,6-Diethyl-4-phenylpyrylium;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C15H17BF4O It belongs to the class of pyrylium salts, which are known for their aromaticity and stability This compound is characterized by the presence of a pyrylium ring substituted with ethyl and phenyl groups, and it is paired with a tetrafluoroborate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate typically involves the condensation of appropriate precursors under acidic conditions. One common method involves the reaction of 2,6-diethyl-4-phenylpyrylium chloride with tetrafluoroboric acid to yield the desired tetrafluoroborate salt. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The pyrylium ring can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert the pyrylium ring to dihydropyrylium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrylium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrylium oxides, while reduction can produce dihydropyrylium compounds. Substitution reactions result in various substituted pyrylium derivatives .
科学的研究の応用
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate involves its ability to act as an electron acceptor. The pyrylium ring can undergo photoexcitation, leading to the formation of reactive oxygen species (ROS) when exposed to light. These ROS can interact with various molecular targets, causing oxidative damage to cellular components. This property is particularly useful in photodynamic therapy, where the compound is used to selectively target and destroy cancer cells .
類似化合物との比較
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,6-Di-tert-butyl-4-phenylpyrylium tetrafluoroborate
- 2,4,6-Trimethylpyrylium tetrafluoroborate
Uniqueness
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other pyrylium salts, it exhibits different reactivity and stability profiles, making it suitable for specific applications in photochemistry and materials science .
特性
分子式 |
C15H17BF4O |
|---|---|
分子量 |
300.10 g/mol |
IUPAC名 |
2,6-diethyl-4-phenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C15H17O.BF4/c1-3-14-10-13(11-15(4-2)16-14)12-8-6-5-7-9-12;2-1(3,4)5/h5-11H,3-4H2,1-2H3;/q+1;-1 |
InChIキー |
OMISKEMLQKQFFK-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CCC1=CC(=CC(=[O+]1)CC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)



![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)

![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)




![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
